Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate
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Overview
Description
Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by esterification and other functional group transformations. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Amino derivative of the compound.
Substitution: Substituted nitro derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and molecular functions, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrophenylacetate: Similar structure but lacks the additional phenyl and oxo groups.
Methyl 4-nitrobenzoate: Contains a nitro group and ester group but differs in the overall structure.
Uniqueness
Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6322-81-2 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H17NO5/c1-24-18(21)15(12-16(20)13-8-4-2-5-9-13)17(19(22)23)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3 |
InChI Key |
VIZRRZUGGLTFTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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